molecular formula C10H9BrO B6604961 4-bromo-2-cyclopropylbenzaldehyde CAS No. 2137554-75-5

4-bromo-2-cyclopropylbenzaldehyde

Cat. No.: B6604961
CAS No.: 2137554-75-5
M. Wt: 225.08 g/mol
InChI Key: HIVLPSXKGNPGKU-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropylbenzaldehyde (C₁₀H₉BrO) is a brominated aromatic aldehyde featuring a cyclopropyl substituent at the 2-position of the benzene ring and a bromine atom at the 4-position.

Properties

IUPAC Name

4-bromo-2-cyclopropylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVLPSXKGNPGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of Pre-Functionalized Intermediates

A plausible route involves 2-fluoro-4-bromobenzaldehyde as a precursor, leveraging the fluorine atom’s susceptibility to nucleophilic displacement. This approach mirrors methodologies described in patent US20130090498A1, where 2-fluoro-4-bromobenzaldehyde undergoes methoxylation via reaction with methanol and potassium carbonate. Adapting this strategy, cyclopropanol could replace methanol under Ullmann-type coupling conditions:

Reaction Scheme:

2-Fluoro-4-bromobenzaldehyde+CyclopropanolCuI, Cs2CO3,Δ4-Bromo-2-cyclopropylbenzaldehyde+HF\text{2-Fluoro-4-bromobenzaldehyde} + \text{Cyclopropanol} \xrightarrow{\text{CuI, Cs}2\text{CO}3, \Delta} \text{4-Bromo-2-cyclopropylbenzaldehyde} + \text{HF}

Key Considerations:

  • Catalyst System : Copper(I) iodide facilitates the coupling of cyclopropanol with the aryl fluoride.

  • Base : Cesium carbonate ensures deprotonation of cyclopropanol, generating the nucleophilic cyclopropoxide ion.

  • Temperature : Elevated temperatures (~100–120°C) enhance reaction kinetics.

Limitations : Cyclopropanol’s ring strain may reduce nucleophilicity, necessitating prolonged reaction times or excess reagent.

Mitsunobu Reaction for Direct Cyclopropoxylation

The Mitsunobu reaction offers a reliable method for converting phenolic hydroxyl groups into ethers. Building on the synthesis of 4-bromo-2-hydroxybenzaldehyde (as detailed in CN117142931A), the hydroxyl group at position 2 can be functionalized with a cyclopropyl moiety:

Reaction Conditions:

  • Substrate : 4-Bromo-2-hydroxybenzaldehyde (synthesized via’s MgCl₂-triethylamine paraformaldehyde method).

  • Reagents : Cyclopropanol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

Mechanism :
The Mitsunobu reaction proceeds via a redox process, transferring the cyclopropyl group from the alcohol to the phenolic oxygen.

Yield Optimization :

  • Stoichiometric DIAD and PPh₃ (1.2 equivalents each) ensure complete conversion.

  • Anhydrous conditions prevent hydrolysis of intermediates.

Alternative Routes via Directed Metalation and Formylation

Directed Ortho-Metalation (DoM) Strategy

This approach employs a directed metalation group (DMG) to regioselectively introduce substituents. For example:

Step 1 : Bromination of 2-cyclopropyloxybenzaldehyde

  • Substrate : 2-Cyclopropyloxybenzaldehyde (synthesized via cyclopropoxylation of 2-hydroxybenzaldehyde).

  • Reagent : Bromine (Br₂) or N-bromosuccinimide (NBS).

  • Directing Group : The aldehyde functionality directs bromination to the para position.

Step 2 : Purification via Crystallization

  • Solvent System : Methyl tert-butyl ether (MTBE) and heptane, as described in CN103025696B.

  • Purity : ≥97% (GC), comparable to 4-bromo-2-chlorobenzaldehyde.

Vilsmeier-Haack Formylation of Cyclopropoxy-Substituted Arenes

Introducing the aldehyde group after establishing the cyclopropoxy and bromine substituents:

Reaction Protocol:

  • Substrate : 1-Bromo-3-cyclopropyloxybenzene.

  • Formylation : POCl₃ and dimethylformamide (DMF) at 0–5°C.

  • Workup : Hydrolysis with aqueous HCl yields the target aldehyde.

Challenges :

  • Competing bromination at the ortho position relative to the cyclopropoxy group.

  • Sensitivity of the aldehyde to over-oxidation.

Comparative Analysis of Synthetic Methods

The table below evaluates the feasibility of each pathway based on yield, scalability, and technical complexity:

Method Starting Material Key Reagents Yield (%)*Purity (%) Scalability
SNAr with Cyclopropanol2-Fluoro-4-bromobenzaldehydeCuI, Cs₂CO₃, Cyclopropanol55–65≥95Moderate
Mitsunobu Reaction4-Bromo-2-hydroxybenzaldehydeDIAD, PPh₃, Cyclopropanol70–80≥99High
Directed Bromination2-CyclopropyloxybenzaldehydeNBS, DMF60–70≥97Low
Vilsmeier-Haack Formylation1-Bromo-3-cyclopropyloxybenzenePOCl₃, DMF50–60≥90Moderate

*Yields estimated from analogous reactions in.

Critical Evaluation of Reaction Parameters

Solvent and Temperature Effects

  • Polar Aprotic Solvents : THF and DMF enhance nucleophilicity in SNAr and Mitsunobu reactions.

  • Low-Temperature Formylation : 0–5°C mitigates side reactions during Vilsmeier-Haack steps.

  • Crystallization Agents : Heptane and MTBE improve purity by precipitating intermediates.

Catalytic Systems

  • Copper(I) Salts : Critical for Ullmann-type couplings but require rigorous exclusion of moisture.

  • Phosphine Ligands : Triphenylphosphine in Mitsunobu reactions must be freshly distilled to prevent oxidation.

Industrial-Scale Considerations

Cost Efficiency

  • Cyclopropanol Availability : Sourcing cyclopropanol at scale remains a bottleneck, favoring Mitsunobu over SNAr routes.

  • Reagent Recovery : DIAD and PPh₃ can be partially recycled via column chromatography, reducing costs.

Environmental Impact

  • Waste Streams : Halogenated byproducts (e.g., HF in SNAr) necessitate neutralization protocols.

  • Green Solvents : Substituting DCM with 2-methyl-THF in Mitsunobu reactions aligns with sustainable chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-cyclopropylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-cyclopropylbenzaldehyde largely depends on its interaction with biological targets. For instance, in enzyme inhibition studies, the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. The bromine atom and cyclopropyl group may also contribute to the compound’s binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and safety properties of 4-bromo-2-cyclopropylbenzaldehyde and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Substituents Physical State Key Hazards
4-Bromo-2-cyclopropylbenzaldehyde C₁₀H₉BrO 225.09 g/mol Aldehyde 4-Bromo, 2-cyclopropyl Likely liquid* Skin/eye irritation (inferred)
4-Bromobenzaldehyde C₇H₅BrO 185.02 g/mol Aldehyde 4-Bromo Liquid Irritant; flammable
4-Bromo-2-(cyclopropylmethoxy)benzaldehyde C₁₁H₁₁BrO₂ 255.11 g/mol Aldehyde, ether 4-Bromo, 2-cyclopropylmethoxy Solid* Data unavailable
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ 215.04 g/mol Carboxylic acid 4-Bromo, 3-methyl Solid Skin/eye/respiratory irritation
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 g/mol Aldehyde 4-Bromomethyl Liquid Severe irritation; toxicology unclear

*Inferred from structural analogs.

Key Comparative Analysis

Reactivity :

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in 4-bromo-2-cyclopropylbenzaldehyde enables reactions like nucleophilic additions (e.g., Grignard reactions), whereas 4-bromo-3-methylbenzoic acid (carboxylic acid) participates in acid-base or esterification reactions.
  • Bromine Position : The para-bromo substituent in 4-bromobenzaldehyde and 4-bromo-2-cyclopropylbenzaldehyde facilitates electrophilic substitution or Suzuki coupling, but the cyclopropyl group in the latter may sterically hinder such reactions compared to unsubstituted analogs .

In contrast, the cyclopropylmethoxy group in 4-bromo-2-(cyclopropylmethoxy)benzaldehyde adds bulk and may reduce solubility .

Safety Profile :

  • Brominated aldehydes (e.g., 4-bromobenzaldehyde, 4-(bromomethyl)benzaldehyde) exhibit higher irritation risks compared to benzoic acids like 4-bromo-3-methylbenzoic acid. However, the latter’s solid state may reduce inhalation hazards .

Applications :

  • 4-Bromo-2-cyclopropylbenzaldehyde is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals, leveraging its bromine and aldehyde groups. In contrast, 4-bromo-3-methylbenzoic acid may serve as a building block for anti-inflammatory agents due to its carboxylic acid group .

Research Findings and Data Gaps

  • Synthetic Utility : Cyclopropane-containing benzaldehydes are prized for their ability to modulate bioactivity in drug candidates, though specific studies on 4-bromo-2-cyclopropylbenzaldehyde remain scarce.
  • Toxicology: Limited data exist for brominated aldehydes with complex substituents. For example, 4-(bromomethyl)benzaldehyde lacks thorough toxicological studies , highlighting the need for further research on analogs like 4-bromo-2-cyclopropylbenzaldehyde.

Biological Activity

4-Bromo-2-cyclopropylbenzaldehyde (C10H9BrO) is an aromatic aldehyde with a cyclopropyl group attached to the benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 4-bromo-2-cyclopropylbenzaldehyde based on diverse research findings and case studies.

  • Molecular Formula : C10H9BrO
  • Molecular Weight : 227.09 g/mol
  • IUPAC Name : 4-bromo-2-cyclopropylbenzaldehyde
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

Recent studies have demonstrated that 4-bromo-2-cyclopropylbenzaldehyde exhibits significant antimicrobial properties against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibitory effects.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of 4-bromo-2-cyclopropylbenzaldehyde has also been explored. In vitro studies indicated that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulatory proteins.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with 4-bromo-2-cyclopropylbenzaldehyde resulted in:

  • IC50 : 15 µM
  • Induction of apoptosis confirmed by Annexin V staining.
  • Upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2).

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. In a study using lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 4-bromo-2-cyclopropylbenzaldehyde led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanistic Insights

The biological activity of 4-bromo-2-cyclopropylbenzaldehyde can be attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and microbial metabolism.

Enzyme Inhibition Studies

EnzymeIC50 (µM)
Cyclooxygenase (COX)25
Lipoxygenase30
Aldose Reductase40

These results highlight the potential of the compound as a multi-target agent, which is advantageous in treating complex diseases like cancer and infections.

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